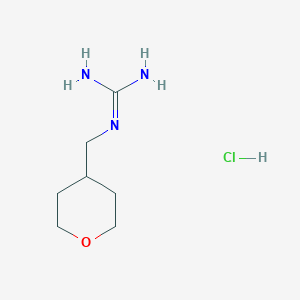
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is known for its unique structure, which includes a tetrahydropyran ring and a guanidine group. This compound is used in various scientific research fields due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)guanidine hydrochloride
- N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride stands out due to its specific combination of a tetrahydropyran ring and a guanidine group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
2206967-66-8 |
|---|---|
Molekularformel |
C7H16ClN3O |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
2-(oxan-4-ylmethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(9)10-5-6-1-3-11-4-2-6;/h6H,1-5H2,(H4,8,9,10);1H |
InChI-Schlüssel |
AETAZBCSTDREGZ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN=C(N)N.Cl |
Kanonische SMILES |
C1COCCC1CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















